molecular formula C18H15N3O2 B5736532 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE

Cat. No.: B5736532
M. Wt: 305.3 g/mol
InChI Key: IGVLOTPRMWREFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE is a complex organic compound that features a combination of pyridine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE typically involves the reaction of 2-aminopyridine with naphthalene derivatives under specific conditions. One common method involves the use of Schiff base formation, where 2-aminopyridine reacts with naphthaldehyde derivatives in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The compound’s ability to form stable complexes with metals also plays a role in its catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE apart is its combination of pyridine and naphthalene structures, which provides unique electronic and steric properties. This uniqueness enhances its potential in various applications, from catalysis to drug development .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c19-18(16-10-3-4-11-20-16)21-23-17(22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVLOTPRMWREFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.